6-(4-bromophenyl)-2-[(3-nitrophenyl)methyl]-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
6-(4-bromophenyl)-2-[(3-nitrophenyl)methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3O3/c18-14-6-4-13(5-7-14)16-8-9-17(22)20(19-16)11-12-2-1-3-15(10-12)21(23)24/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYRLQZYQGZDLRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Keto Esters with Substituted Hydrazines
Reaction Design and Precursor Synthesis
The dihydropyridazinone scaffold is typically constructed via cyclocondensation between α,β-keto esters and hydrazine derivatives. For the target compound, ethyl 2-(4-bromophenyl)-4-oxopentanoate serves as the keto ester precursor. This intermediate is synthesized by bromination of ethyl levulinate derivatives followed by Friedel-Crafts acylation with 4-bromophenylmagnesium bromide. The keto ester is then reacted with (3-nitrophenyl)methylhydrazine under refluxing ethanol to form the dihydropyridazinone ring.
Optimization of Cyclocondensation
Key parameters include:
- Solvent : Ethanol or acetonitrile, which stabilize intermediates through hydrogen bonding.
- Temperature : Reflux conditions (78–80°C) ensure complete conversion within 24–48 hours.
- Stoichiometry : A 1:1.5 molar ratio of keto ester to hydrazine minimizes side reactions.
Yields for analogous compounds range from 61% to 81%, as observed in the synthesis of 4-(5-bromo-1H-indol-3-yl)-6-methyl-4,5-dihydropyridazin-3(2H)-one.
Post-Cyclization Functionalization via Alkylation
N-Alkylation of Dihydropyridazinone
If the dihydropyridazinone core is synthesized first (e.g., 6-(4-bromophenyl)-2,3-dihydropyridazin-3-one), the 3-nitrophenylmethyl group is introduced via alkylation. This method employs 3-nitrobenzyl bromide and a base such as potassium carbonate in dimethylformamide (DMF) at 60°C.
Mechanistic Considerations
The reaction proceeds via nucleophilic substitution, where the deprotonated nitrogen at position 2 attacks the electrophilic benzyl carbon. Anhydrous conditions prevent hydrolysis of the nitro group.
Comparative Analysis of Synthetic Routes
| Method | Yield | Reaction Time | Key Advantage | Reference |
|---|---|---|---|---|
| Cyclocondensation | 61–81% | 24–48 h | Single-step ring formation | |
| Post-cyclization alkylation | 44–76% | 12–24 h | Modular substitution |
Cyclocondensation offers higher atom economy, while alkylation allows late-stage diversification.
Structural Characterization and Validation
Spectroscopic Data
- ¹H NMR : The 3-nitrophenylmethyl group exhibits a singlet at δ 4.93 ppm (CH₂), while aromatic protons resonate between δ 7.11–8.56 ppm.
- ¹³C NMR : The carbonyl carbon (C=O) appears at δ 165–170 ppm, consistent with dihydropyridazinones.
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 385.0062 (calculated for C₁₇H₁₂BrN₃O₃).
Chemical Reactions Analysis
Types of Reactions
6-(4-bromophenyl)-2-[(3-nitrophenyl)methyl]-2,3-dihydropyridazin-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
6-(4-bromophenyl)-2-[(3-nitrophenyl)methyl]-2,3-dihydropyridazin-3-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(4-bromophenyl)-2-[(3-nitrophenyl)methyl]-2,3-dihydropyridazin-3-one depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors. The molecular targets and pathways involved would vary based on the biological context and the specific activity being investigated.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Pyridazinone Core
Substituent Position and Electronic Effects
- Target Compound : The 4-bromophenyl group at position 6 provides electron-withdrawing effects, while the 3-nitrobenzyl group at position 2 introduces additional electron deficiency. This combination may enhance stability and intermolecular interactions in biological systems.
- Analog from : Compounds like 6-(4-chlorophenyl)-2,3-dihydropyridazin-3-one and 6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one feature halogen (Cl) or electron-donating (methoxy) groups. Chlorine increases lipophilicity, whereas methoxy groups may reduce reactivity compared to nitro substituents .
Pharmacological Activities
Anti-Inflammatory and Anticonvulsant Effects
- 6-Phenyl Pyridazinones (): Derivatives like 6-phenyl-4-benzylidene-2,3,5-trihydro-3-(2H)-pyridazin-3-one exhibit anti-inflammatory and antinociceptive activities, with the phenyl group contributing to hydrophobic interactions in target proteins .
- 6-(3’-Nitrophenyl) Analogs (): Substitution with a nitro group at the phenyl ring (e.g., 6-(3’-nitrophenyl)-4-substitutedbenzylidene derivatives) enhances anticonvulsant activity compared to non-nitrated analogs, suggesting the nitro group’s role in improving potency .
Structural Moieties and Bioactivity
- Thiazinanone Derivatives (): Compounds such as 2-(3-bromophenyl)-3-(3-methyl-6-oxo-1-phenyl-1,2,3,6-tetrahydro-1,2,3-triazin-4-yl)-1,3-thiazinan-4-one combine bromophenyl and triazine moieties, which may synergize in targeting enzymes like cyclooxygenase or ion channels .
Data Table: Key Comparisons of Pyridazinone Derivatives
Q & A
Q. What are the established synthetic routes for 6-(4-bromophenyl)-2-[(3-nitrophenyl)methyl]-2,3-dihydropyridazin-3-one, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. Key steps:
Core Formation : React a bromophenyl-substituted precursor with a nitrophenylmethyl group via nucleophilic attack under reflux in ethanol or dimethylformamide (DMF) .
Cyclization : Use acid or base catalysis to form the dihydropyridazinone ring. Temperature control (70–90°C) and inert atmosphere (N₂) are critical to minimize side reactions .
Optimization Strategies :
- Adjust pH to 7–8 for improved cyclization efficiency.
- Monitor reaction progress via TLC or HPLC.
- Table 1 : Typical Reaction Conditions
| Step | Solvent | Temp (°C) | Catalyst | Yield (%) |
|---|---|---|---|---|
| Nucleophilic Substitution | DMF | 80 | None | 45–55 |
| Cyclization | Ethanol | 70 | HCl | 60–70 |
Q. How is the molecular structure of this compound validated, and what analytical techniques are recommended?
- Methodological Answer : Structural validation requires a combination of spectroscopic and crystallographic methods:
- X-ray Crystallography : Resolve the dihydropyridazinone core and substituent orientations using SHELXL for refinement .
- NMR Spectroscopy : Confirm proton environments (e.g., dihydropyridazinone CH₂ at δ 4.1–4.3 ppm, aromatic protons at δ 7.2–8.5 ppm) .
- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ expected at m/z ~400–410) .
Advanced Research Questions
Q. What reaction mechanisms govern the formation of the dihydropyridazinone core, and how do substituents influence reactivity?
- Methodological Answer : The core forms via a [3+3] cyclization mechanism involving α,β-unsaturated ketones and hydrazines. The 4-bromophenyl group acts as an electron-withdrawing group, accelerating cyclization by polarizing the carbonyl. The 3-nitrophenylmethyl substituent introduces steric hindrance, requiring longer reaction times . Experimental Validation :
- Use DFT calculations to model transition states.
- Perform kinetic studies under varying substituents (e.g., replacing bromine with chlorine) to compare activation energies .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies in bioactivity (e.g., IC₅₀ values) may arise from assay conditions or impurities. Mitigation strategies:
Purity Assessment : Use HPLC-MS to confirm >95% purity .
Assay Standardization : Replicate studies under identical conditions (e.g., cell line, serum concentration).
Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 6-(4-chlorophenyl) derivatives) to isolate substituent effects .
Q. What computational approaches are effective for predicting the compound’s pharmacokinetic properties?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to predict binding to cytochrome P450 enzymes. Key parameters:
- LogP : ~2.8 (predicted via ChemDraw), suggesting moderate blood-brain barrier penetration.
- ADMET Prediction : SwissADME or ADMETLab to assess toxicity risks (e.g., nitro group-related hepatotoxicity) .
Methodological Challenges and Solutions
Q. How can researchers address low yields in the final cyclization step?
- Solution :
- Introduce microwave-assisted synthesis to reduce reaction time and improve yields (e.g., 20% increase at 100°C for 10 minutes) .
- Replace traditional solvents with ionic liquids to enhance solubility of intermediates .
Q. What strategies are recommended for analyzing nitro group stability under physiological conditions?
- Methodological Answer :
- Conduct stability studies in simulated gastric fluid (pH 1.2) and phosphate buffer (pH 7.4) at 37°C for 24 hours.
- Monitor degradation via UV-Vis spectroscopy (λ_max ~270 nm for nitro group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
